

Crystal Structure of Allyltriphenyltin: A Technical Overview and Generalized Experimental Guide

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Compound of Interest

Compound Name: *Allyltriphenyltin*

Cat. No.: *B1265375*

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Disclaimer: Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental crystal structure data for **allyltriphenyltin** ($C_{21}H_{20}Sn$) has been found. Therefore, this guide provides a generalized, in-depth technical protocol and workflow for the determination of a crystal structure of a comparable small organometallic molecule, such as **allyltriphenyltin**, via single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Allyltriphenyltin is an organometallic compound with significant applications in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its reactivity, physical properties, and potential biological interactions. While the specific crystal structure of **allyltriphenyltin** is not publicly documented, the methodology to determine such a structure is well-established. This guide outlines the standard experimental protocol for single-crystal X-ray diffraction (SC-XRD), a powerful technique for elucidating the atomic and molecular structure of crystalline solids.^{[1][2][3]}

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of sequential steps, from sample preparation to final structure refinement.^{[1][4]} Organometallic compounds

can be sensitive to air and moisture, often requiring the use of anaerobic and anhydrous techniques throughout the process.^{[2][5]}

Crystal Growth

The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction.^{[1][6]} The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects like cracks or twinning.^[1]

- Methodology:
 - Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
 - Slow Evaporation: The compound is dissolved in the chosen solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.
 - Vapor Diffusion: This is a common method where the compound solution is placed in a small, open vial, which is then sealed inside a larger container with a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.^[6] Common setups include hanging drop and sitting drop methods.^[6]
 - Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.

- Methodology:
 - Crystal Selection: A well-formed crystal is selected under a microscope.
 - Mounting: The crystal is mounted on a thin glass fiber or a loop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.^[7]

- Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas, typically to 100 K.[8] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.[8]
- Data Collection: The crystal is placed in a monochromatic X-ray beam (commonly Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and rotated.[2] A detector, such as a CCD or pixel array detector, records the diffraction pattern, which consists of a series of reflection spots. [1][8] A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[1][9]

Structure Solution and Refinement

The collected diffraction data are processed to determine the arrangement of atoms in the unit cell.

- Methodology:
 - Data Integration and Scaling: The raw diffraction images are processed to measure the intensities of the reflections and apply corrections for experimental factors. The data is scaled to account for variations in crystal size and beam intensity.
 - Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[2]
 - Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost.[1] For small molecules, "direct methods" are typically used to computationally solve this "phase problem" and generate an initial electron density map.[1][4]
 - Model Building: An initial atomic model is built into the electron density map.
 - Structure Refinement: The atomic model (positions, thermal parameters) is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.[8][10] The quality of the final model is assessed using R-factors (R1 and wR2), where lower values indicate a better fit.[10]

Data Presentation

The final results of a crystal structure determination are typically presented in a series of tables summarizing the crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

Parameter	Value
Empirical formula	C₂₁H₂₀Sn
Formula weight	391.08
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	e.g., Monoclinic
Space group	e.g., P ₂ /c
Unit cell dimensions	a = x.xxxx(x) Å α = 90°
	b = y.yyyy(y) Å β = yy.yyyy(y)°
	c = z.zzzz(z) Å γ = 90°
Volume	xxxx.x(x) Å ³
Z (molecules per unit cell)	4
Calculated density	x.xxx Mg/m ³
Absorption coefficient	x.xxx mm ⁻¹
F(000)	xxx
Crystal size	x.xx x y.yy x z.zz mm
Theta range for data collection	x.xx to yy.yy°
Reflections collected	xxxxx
Independent reflections	yyyy [R(int) = 0.xxxx]
Final R indices [$I > 2\sigma(I)$]	R1 = 0.xxxx, wR2 = 0.yyyy
R indices (all data)	R1 = 0.xxxx, wR2 = 0.yyyy

| Goodness-of-fit on F^2 | x.xxx |

Table 2: Selected Bond Lengths (Å).

Atoms	Length (Å)	Atoms	Length (Å)
Sn(1)-C(1)	x.xxx(x)	Sn(1)-C(7)	x.xxx(x)
Sn(1)-C(13)	x.xxx(x)	Sn(1)-C(19)	x.xxx(x)

| C(19)-C(20) | x.xxx(x) | C(20)-C(21) | x.xxx(x) |

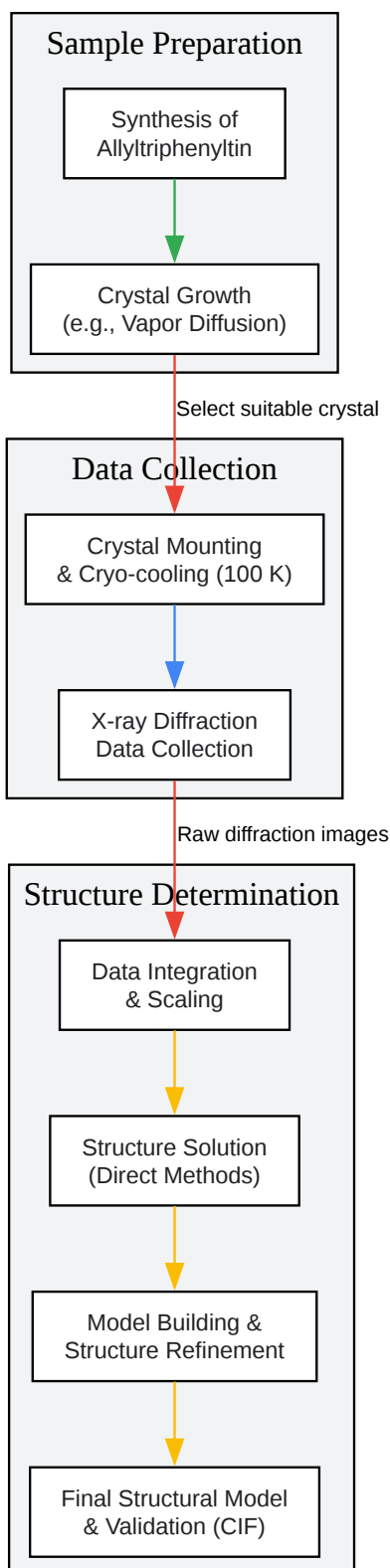
Table 3: Selected Bond Angles (°).

Atoms	Angle (°)	Atoms	Angle (°)
C(1)-Sn(1)-C(7)	xxx.x(x)	C(7)-Sn(1)-C(13)	xxx.x(x)
C(1)-Sn(1)-C(13)	xxx.x(x)	C(1)-Sn(1)-C(19)	xxx.x(x)

| C(7)-Sn(1)-C(19) | xxx.x(x) | C(13)-Sn(1)-C(19) | xxx.x(x) |

Workflow Visualization

The overall process of single-crystal X-ray crystallography can be summarized in the following workflow diagram.



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Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of **allyltriphenyltin** remains to be reported in the public domain, the methods for its determination are robust and routine. Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional structure of molecules, offering precise data on bond lengths, bond angles, and intermolecular interactions. Such information is invaluable for rationalizing the chemical behavior of organometallic reagents and for the design of new molecules with tailored properties in materials science and drug development.

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